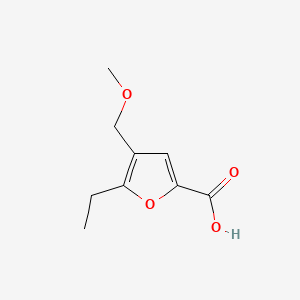

5-Ethyl-4-methoxymethyl-furan-2-carboxylic acid

Description

5-Ethyl-4-methoxymethyl-furan-2-carboxylic acid is a substituted furan-2-carboxylic acid derivative characterized by an ethyl group at position 5 and a methoxymethyl group at position 4 of the furan ring. While direct studies on this compound are absent in the provided evidence, its structural analogs (e.g., 5-phenyl-, 5-nitrophenyl-, and 5-hydroxymethyl-furan-2-carboxylic acids) have been investigated for their biological and physicochemical properties, particularly as antimycobacterial agents targeting iron acquisition pathways in Mycobacterium tuberculosis (Mtb) .

The ethyl and methoxymethyl substituents likely influence steric bulk, lipophilicity, and hydrogen-bonding capacity compared to nitro or halogenated derivatives. These modifications may affect solubility, target binding, and metabolic stability, though empirical data specific to this compound are lacking.

Properties

IUPAC Name |

5-ethyl-4-(methoxymethyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-3-7-6(5-12-2)4-8(13-7)9(10)11/h4H,3,5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTFJABOWLAOHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(O1)C(=O)O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-methoxymethyl-furan-2-carboxylic acid typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Substituents: The ethyl and methoxymethyl groups are introduced through alkylation reactions. These reactions often require the use of alkyl halides and strong bases.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide and organometallic reagents.

Industrial Production Methods

the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, are likely to be applied .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methoxymethyl-furan-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-Ethyl-4-methoxymethyl-furan-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methoxymethyl-furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key derivatives of furan-2-carboxylic acid and their properties:

Key Differences and Implications

Substituent Effects on Bioactivity: Nitro groups (e.g., 5-(4-nitrophenyl)) enhance binding to Mtb MbtI via π-π stacking and polar interactions . Halogenated analogs (e.g., 5-(2-fluoro-4-nitrophenyl)) show improved metabolic stability due to fluorine’s electronegativity and small atomic radius .

Synthetic Accessibility: Suzuki coupling is a common method for introducing aryl groups (e.g., 5-(4-nitrophenyl)) .

Physicochemical Properties: The methoxymethyl group in 5-Ethyl-4-methoxymethyl-furan-2-carboxylic acid may increase solubility in polar solvents compared to purely hydrophobic substituents (e.g., 5-[(4-chlorophenoxy)methyl]) . Ethyl groups likely elevate logP values, enhancing blood-brain barrier penetration but risking increased off-target effects.

Biological Activity

5-Ethyl-4-methoxymethyl-furan-2-carboxylic acid (EMFCA) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with related compounds.

Synthesis Methods:

The synthesis of EMFCA generally involves the following steps:

- Formation of the Furan Ring: The furan structure is synthesized through cyclization reactions involving appropriate precursors.

- Substituent Introduction: Alkylation reactions introduce the ethyl and methoxymethyl groups, typically using alkyl halides.

- Carboxylation: The carboxylic acid group is added through carboxylation reactions, often utilizing carbon dioxide in the presence of organometallic reagents.

Chemical Properties:

- Molecular Formula: C₁₁H₁₄O₃

- CAS Number: 696627-38-0

- Molecular Weight: 194.23 g/mol

Biological Activities

1. Antimicrobial Activity:

EMFCA has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that EMFCA inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

2. Anti-inflammatory Properties:

In vitro studies suggest that EMFCA may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This was observed in human macrophage cell lines treated with EMFCA, resulting in reduced expression of these cytokines .

3. Antioxidant Activity:

EMFCA has shown potential as an antioxidant agent, scavenging free radicals effectively in various assays. The compound's ability to reduce oxidative stress markers indicates its potential utility in preventing oxidative damage in biological systems .

The biological activity of EMFCA is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition: EMFCA may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation: The compound may interact with receptors that mediate pain and inflammation, modulating their activity.

Further studies are necessary to elucidate the precise molecular mechanisms involved.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| 5-Methyl-4-methoxymethyl-furan-2-carboxylic acid | Moderate antimicrobial | Similar structure but less potent |

| 5-Ethyl-4-hydroxymethyl-furan-2-carboxylic acid | Anti-inflammatory | Exhibits stronger anti-inflammatory effects |

| 5-Ethyl-4-methoxymethyl-thiophene-2-carboxylic acid | Antioxidant | Higher antioxidant capacity |

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted on various derivatives of furan carboxylic acids demonstrated that EMFCA exhibited superior antimicrobial activity compared to its analogs, particularly against E. coli and Pseudomonas aeruginosa. -

Inflammation Model:

In a murine model of inflammation, EMFCA significantly reduced paw edema when administered prior to inflammatory stimuli, indicating its potential therapeutic application in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.